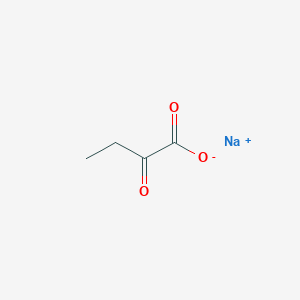
sodium;2-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 2-oxobutanoate can be synthesized through the alkylation of enolate ions. This involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, where the enolate ion acts as a nucleophile and the alkyl halide as an electrophile . The reaction typically requires a strong base, such as sodium ethoxide, to generate the enolate ion from a precursor like diethyl malonate .
Industrial Production Methods
Industrial production of sodium 2-oxobutanoate often involves the large-scale synthesis of its precursor compounds followed by controlled reaction conditions to ensure high yield and purity. The process may include steps like ester hydrolysis and decarboxylation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the alpha position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and strong bases like sodium ethoxide are typical reagents
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms alpha-substituted derivatives
Applications De Recherche Scientifique
Sodium 2-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of metal complexes and antiviral agents.
Biology: Serves as a substrate for enzyme assays, particularly for lactate dehydrogenase isoenzymes.
Medicine: Investigated for its potential therapeutic effects and as a biochemical marker in metabolic studies.
Industry: Utilized in the production of plastics, textiles, and dyes.
Mécanisme D'action
The mechanism of action of sodium 2-oxobutanoate involves its role as a biochemical intermediate in various metabolic pathways. It acts as a substrate for enzymes like lactate dehydrogenase and participates in metabolic processes such as the degradation of amino acids . The compound’s effects are mediated through its interaction with specific molecular targets and pathways, including those involved in energy production and cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxobutanoic acid: The conjugate acid of sodium 2-oxobutanoate.
2-Oxoglutarate: Another alpha-keto acid with similar biochemical roles.
3-Methyl-2-oxobutanoic acid: A structurally related compound with different functional groups
Uniqueness
Sodium 2-oxobutanoate is unique due to its specific applications in enzyme assays and its role as a biochemical intermediate in metabolic pathways. Its ability to participate in various chemical reactions and its utility in industrial processes further distinguish it from similar compounds .
Propriétés
IUPAC Name |
sodium;2-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAMAHKUSIHRMR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
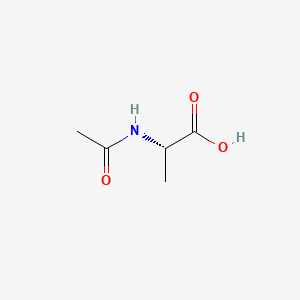
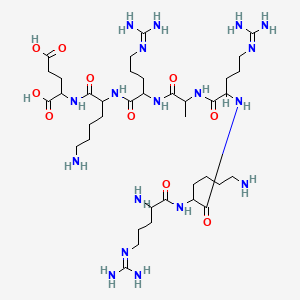

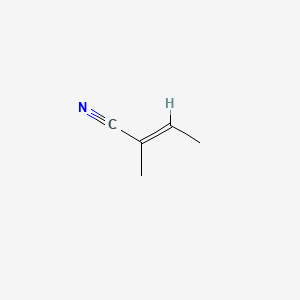

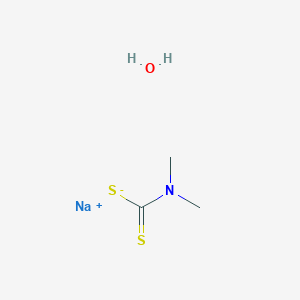
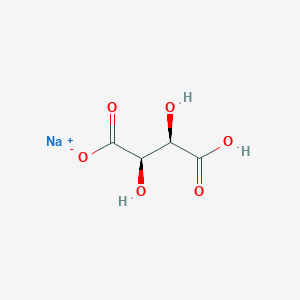
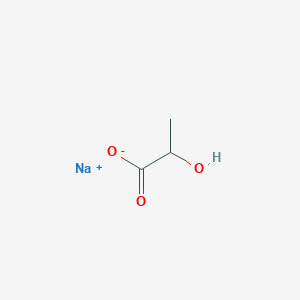
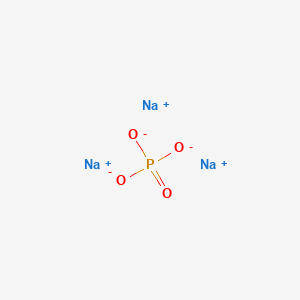
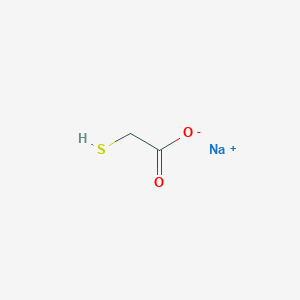
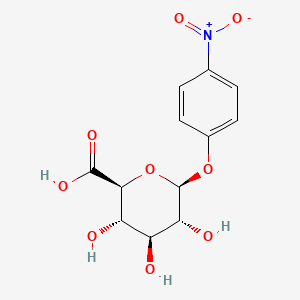
![[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium;chloride](/img/structure/B7803253.png)
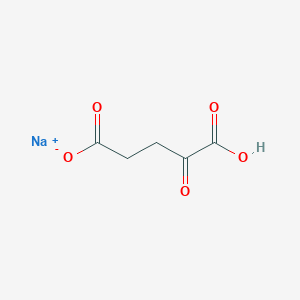
![[amino(1,2,4-triazol-1-yl)methylidene]azanium;chloride](/img/structure/B7803258.png)
